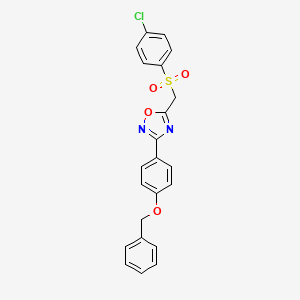

3-(4-(Benzyloxy)phenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[(4-chlorophenyl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O4S/c23-18-8-12-20(13-9-18)30(26,27)15-21-24-22(25-29-21)17-6-10-19(11-7-17)28-14-16-4-2-1-3-5-16/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFTUDDPYZFGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Initial Precursors: : The synthesis typically begins with commercially available 4-(benzyloxy)benzaldehyde and 4-chlorobenzylamine. These starting materials undergo several steps to form the final product.

Oxadiazole Ring Formation: : The oxadiazole ring is usually formed through a cyclization reaction involving intermediates such as hydrazides or nitriles under controlled conditions.

Final Steps: : The compound is then subjected to sulfonylation to introduce the 4-chlorophenylsulfonylmethyl group, typically using reagents like chlorosulfonic acid or sulfonyl chlorides.

Industrial Production Methods: Industrial-scale production may involve optimizing the synthetic route for higher yields and purity, including:

Continuous Flow Chemistry: : To ensure consistent quality and efficiency.

Catalysts: : Employing suitable catalysts to enhance reaction rates.

Purification Techniques: : Utilizing chromatography or crystallization methods to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidation reactions, particularly at the benzyloxy or phenyl groups.

Reduction: : Reduction reactions can modify the nitro or carbonyl groups in intermediates before cyclization.

Substitution: : Various substitution reactions can introduce different functional groups to modify the chemical properties.

Common Reagents and Conditions

Oxidizing Agents: : Such as potassium permanganate or chromium trioxide.

Reducing Agents: : Including sodium borohydride or hydrogen with catalysts.

Sulfonylating Agents: : Chlorosulfonic acid or sulfuryl chloride for sulfonylation.

Major Products Formed

Oxidation Products: : Can lead to the formation of benzoic acids or related derivatives.

Reduction Products: : Amine or alcohol derivatives from nitro or carbonyl intermediates.

Substitution Products: : Compounds with modified phenyl or oxadiazole rings.

Scientific Research Applications

Scientific Research Applications

Oxadiazole derivatives exhibit a broad spectrum of biological activities, making them useful as leading compounds for developing chemical drugs . These derivatives have been synthesized and screened for their antimicrobial, antitumor, antiviral, and antioxidant activities . The presence of functional groups such as benzyloxy and sulfonyl enhances the compound's potential biological activity and solubility.

- Monoamine Oxidase B (MAO B) Inhibitors: Some oxadiazole derivatives have been identified as potent and selective MAO B inhibitors .

- Antimicrobial Activity: Oxadiazoles have been investigated for their potential antimicrobial activity.

- Antitumor Activity: Oxadiazole derivatives have demonstrated potential as anticancer agents . For instance, certain derivatives have shown significant cytotoxicity potential against leukemia, melanoma, and other cancer cell lines .

- Telomerase Inhibitors: Some oxadiazole derivatives have been identified as telomerase inhibitors .

Case Studies

- Anticancer activity: A library of benzimidazole moiety containing 1,3,4-oxadiazole was synthesized and screened against leukemia, melanoma, and other cancer cell lines. One compound showed a significant amount of cytotoxicity potential against the cell lines .

- Thymidine phosphorylase inhibitory action: A new series of 1,4-benzodioxan moiety containing 1,3,4-oxadiazole derivatives showed more thymidine phosphorylase inhibitory action compared to a reference drug .

- Antiproliferative activities: A series of 1,3,4-oxadiazole derivatives possessing sulfonamide moiety were designed and synthesized and screened for in vitro antiproliferative activities against human cancer cell lines. One compound exerted high potency, efficacy, and broad-spectrum antiproliferative activity .

Mechanism of Action

Mechanism: The compound's mechanism of action is dependent on its specific applications. For example:

Enzyme Inhibition: : It can interact with active sites of enzymes, blocking their function.

Receptor Binding: : May bind to biological receptors, modulating their activity and triggering downstream effects.

Molecular Targets and Pathways

Enzymes: : Targets could include kinases, proteases, or oxidases.

Receptors: : Potential interaction with G-protein coupled receptors or ion channels.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Substituent Effects on Electronic and Steric Properties

The table below compares substituents and molecular properties of the target compound with analogous derivatives:

Key Observations :

- The benzyloxy group at position 3 increases steric bulk compared to smaller substituents like chlorophenyl or chloromethyl, which may influence binding pocket interactions .

- Halogenated derivatives (e.g., 3-bromophenyl, 4-chlorophenyl) exhibit enhanced halogen bonding, critical for target recognition in enzyme inhibitors .

Antimicrobial Activity

- The target compound’s sulfonylmethyl group is structurally analogous to antimicrobial 1,2,4-oxadiazoles bearing sulfonamide moieties, which disrupt bacterial folate synthesis .

- In contrast, 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives (similar to ) show broader-spectrum activity against Gram-negative bacteria (e.g., E. coli), likely due to improved membrane penetration from smaller substituents .

Antifungal Activity

Physicochemical Properties

Analysis :

- The target compound’s high LogP reflects its lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility.

- The hydroxymethyl derivative () shows improved solubility, making it more suitable for intravenous formulations.

Structural Insights from Crystallography and Computational Studies

- Planarity: Unlike 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (), where the oxadiazole and benzotriazole rings are nearly planar (dihedral angle: 80.2°), the target compound’s benzyloxy group likely induces non-planarity, reducing crystal packing efficiency .

- Intermolecular Interactions : Sulfonyl groups in the target compound may form hydrogen bonds with protein residues (e.g., lysine or arginine), a feature absent in chloromethyl or hydroxymethyl derivatives .

Biological Activity

3-(4-(Benzyloxy)phenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, known for its diverse range of biological activities. The oxadiazole ring has been associated with various pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. This article synthesizes current research findings on the biological activity of this specific compound.

Chemical Structure and Properties

The compound's structure includes a benzyloxy group and a chlorophenylsulfonyl moiety, which may enhance its biological activity compared to other oxadiazole derivatives. The molecular formula is , and it possesses unique features that contribute to its potential therapeutic effects.

Anticancer Activity

Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. In studies, it showed IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells. It activates apoptotic pathways by increasing p53 expression and caspase-3 cleavage .

Antimicrobial Activity

The oxadiazole derivatives have shown broad-spectrum antimicrobial activity:

- Antibacterial Effects : Compounds containing the oxadiazole moiety have been reported to inhibit various bacterial strains effectively. For example, derivatives with similar structures demonstrated MIC values lower than traditional antibiotics like vancomycin against Clostridium difficile strains .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Clostridium difficile | 0.003 - 0.03 | |

| Neisseria gonorrhoeae | 0.03 - 0.125 |

Other Biological Activities

In addition to anticancer and antimicrobial properties, oxadiazole derivatives have been studied for:

- Anti-inflammatory Effects : Some studies indicate that these compounds can reduce inflammation markers in vitro.

- Analgesic Properties : Research suggests potential pain relief capabilities through modulation of pain pathways .

Case Studies

-

Study on Anticancer Properties :

A study evaluated the anticancer effects of several oxadiazole derivatives, including our compound of interest. The results showed that it significantly inhibited cell proliferation in MCF-7 cells compared to control groups and induced apoptosis through mitochondrial pathways . -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial efficacy of oxadiazole compounds against Gram-positive and Gram-negative bacteria. The results highlighted that compounds similar to this compound exhibited potent antibacterial activity with low MIC values .

Q & A

Basic: How can the synthesis of 3-(4-(Benzyloxy)phenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole be optimized for improved yield and purity?

Methodological Answer:

Optimization can be achieved by refining reaction conditions such as solvent selection, temperature, and catalyst use. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) under controlled pressure for 4 hours enhances cyclization efficiency. Post-reaction purification via recrystallization from ethanol or ethyl acetate removes unreacted intermediates . Monitoring reaction progress using thin-layer chromatography (TLC) with a UV-active mobile phase (e.g., hexane:ethyl acetate, 7:3) ensures intermediate conversion.

Advanced: What strategies resolve discrepancies between computational binding affinity predictions and experimental results for this oxadiazole derivative?

Methodological Answer:

Discrepancies may arise from incomplete solvation models or ligand conformational sampling. To address this:

- Use the Glide XP docking protocol with explicit water desolvation terms and hydrophobic enclosure scoring to better model ligand-protein interactions .

- Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess stability.

- Cross-reference with experimental binding assays (e.g., surface plasmon resonance) under controlled pH and ionic strength conditions to reconcile computational and empirical data .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- X-ray crystallography for unambiguous structural confirmation (e.g., CCDC depository protocols for oxadiazole derivatives) .

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to identify benzyloxy (δ 5.1 ppm, singlet) and sulfonylmethyl (δ 4.3 ppm, triplet) groups.

- High-resolution mass spectrometry (HRMS) in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 453.05) .

Advanced: How to design a structure-activity relationship (SAR) study integrating molecular docking and in vitro assays?

Methodological Answer:

- Step 1 : Synthesize analogs with systematic substitutions (e.g., benzyloxy → phenoxy, sulfonyl → methyl).

- Step 2 : Perform Glide XP docking against target proteins (e.g., kinases) to predict binding modes and affinity trends .

- Step 3 : Validate predictions via in vitro assays (e.g., IC₅₀ determination in enzyme inhibition assays).

- Step 4 : Use multivariate regression to correlate computed binding scores (ΔG) with experimental IC₅₀ values, adjusting for lipophilicity (logP) and steric parameters .

Basic: How is the molecular structure confirmed using X-ray crystallography?

Methodological Answer:

Single crystals are grown via slow evaporation from ethanol. Diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) are processed with SHELX. Structural refinement (R-factor < 0.05) confirms bond lengths (e.g., C-N in oxadiazole: 1.32–1.35 Å) and dihedral angles between aromatic planes .

Advanced: How to investigate polymorphism or solvatomorphism in crystalline forms of this compound?

Methodological Answer:

- Screen crystallization conditions using 10+ solvents (e.g., DMSO, acetonitrile, chloroform).

- Analyze polymorphs via powder XRD to identify distinct diffraction patterns (e.g., 2θ = 12.5° vs. 14.2°).

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) differentiate hydrated vs. anhydrous forms .

Advanced: What in silico methods predict the metabolic stability of this oxadiazole derivative?

Methodological Answer:

- CYP450 metabolism : Use StarDrop’s P450 Module or Schrödinger’s QikProp to identify susceptible sites (e.g., sulfonylmethyl groups).

- MD simulations : Simulate liver microsomal environments (pH 7.4, 310 K) to track degradation pathways over 50 ns.

- Compare with in vitro hepatocyte clearance assays for validation .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 h incubation) .

- Anticancer : MTT assay (72 h exposure in HeLa or MCF-7 cells; IC₅₀ calculation via nonlinear regression) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at λₑₓ 535 nm) with positive controls (e.g., celecoxib) .

Advanced: How to reconcile conflicting biological activity data across assay platforms?

Methodological Answer:

- Data triangulation : Compare results from orthogonal assays (e.g., SPR binding vs. cell viability).

- Dose-response normalization : Express activity as % inhibition relative to controls to adjust for assay sensitivity.

- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers or platform-specific artifacts .

Advanced: How to validate molecular dynamics simulations for this compound’s protein-ligand interactions?

Methodological Answer:

- Convergence criteria : Ensure RMSD of ligand-protein complexes stabilizes (±0.2 Å) over ≥50 ns simulations.

- Binding free energy : Calculate via MM-PBSA/GBSA and compare to experimental ΔG from ITC (isothermal titration calorimetry).

- Cluster analysis : Identify dominant binding poses (≥70% occupancy) and cross-validate with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.